Dihydrocholesterol
Dihydrocholesterol
(5alpha)-cholestan-3beta-ol is a cholestanoid that is (5alpha)-cholestane substituted by a beta-hydroxy group at position 3. It is a cholestanoid and a 3beta-hydroxy steroid. It derives from a hydride of a 5alpha-cholestane.
Dihydrocholesterol is a natural product found in Zea mays, Ipheion uniflorum, and other organisms with data available.
A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.
Dihydrocholesterol is a natural product found in Zea mays, Ipheion uniflorum, and other organisms with data available.
A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter.
Brand Name:
Vulcanchem
CAS No.:
80-97-7
VCID:
VC21101980
InChI:
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
SMILES:
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Molecular Formula:
C27H48O
Molecular Weight:
388.7 g/mol
Dihydrocholesterol
CAS No.: 80-97-7
Cat. No.: VC21101980
Molecular Formula: C27H48O
Molecular Weight: 388.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (5alpha)-cholestan-3beta-ol is a cholestanoid that is (5alpha)-cholestane substituted by a beta-hydroxy group at position 3. It is a cholestanoid and a 3beta-hydroxy steroid. It derives from a hydride of a 5alpha-cholestane. Dihydrocholesterol is a natural product found in Zea mays, Ipheion uniflorum, and other organisms with data available. A cholesterol derivative found in human feces, gallstones, eggs, and other biological matter. |
|---|---|
| CAS No. | 80-97-7 |
| Molecular Formula | C27H48O |
| Molecular Weight | 388.7 g/mol |
| IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
| Standard InChI | InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
| Standard InChI Key | QYIXCDOBOSTCEI-QCYZZNICSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
| Melting Point | 140.0 - 142.0 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator